tert-Butyl 2-(hydroxyimino)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(hydroxyimino)-3-oxobutanoate is an organic compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound is known for its applications in synthetic organic chemistry, particularly in the formation of tert-butyl esters, which are valuable intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxyimino)-3-oxobutanoate typically involves the reaction of 2-hydroxyiminoacetoacetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, is often achieved using flow microreactor systems . These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxyimino)-3-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 2-(hydroxyimino)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxyimino)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
- 2-Hydroxyiminoacetoacetic acid tert-butyl ester
- tert-Butyl 2-hydroxyimino-3-oxobutyrate
- tert-Butyl (Z)-2-hydroxyimino-3-oxobutyrate
Comparison: Compared to similar compounds, tert-Butyl 2-(hydroxyimino)-3-oxobutanoate is unique due to its specific molecular structure and reactivity . Its tert-butyl ester group provides stability and makes it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3 |
InChI Key |
VQEIZROURYGRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.